

Application of 15(S)-HETE-d8 in Lipidomics Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	15(S)-HETE-d8	
Cat. No.:	B163543	Get Quote

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LO).[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[1][3] Given its role as a signaling molecule, the accurate quantification of 15(S)-HETE in biological samples is crucial for understanding its function in health and disease.

15(S)-HETE-d8 is a deuterated analog of 15(S)-HETE, containing eight deuterium atoms.[4] In lipidomics, particularly in mass spectrometry-based analyses, stable isotope-labeled internal standards like **15(S)-HETE-d8** are indispensable for accurate and precise quantification. The principle of stable isotope dilution relies on the addition of a known amount of the deuterated standard to a sample prior to extraction and analysis. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization suppression in the mass spectrometer. By measuring the ratio of the endogenous analyte to the deuterated internal standard, accurate quantification can be achieved.

Application Notes

The primary application of **15(S)-HETE-d8** is as an internal standard for the quantification of 15(S)-HETE in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is essential for researchers in fields such as:



- Inflammation Research: 15(S)-HETE has complex roles in inflammation, sometimes acting as a pro-inflammatory and at other times as an anti-inflammatory or pro-resolving mediator. Its accurate measurement is key to elucidating its function in inflammatory diseases.
- Cancer Biology: Altered 15-LOX activity and 15(S)-HETE levels have been observed in various cancers. Quantitative analysis helps in understanding its contribution to tumor growth and progression.
- Cardiovascular Research: 15(S)-HETE is involved in processes like angiogenesis, making its quantification relevant in studies of cardiovascular development and disease.

Quantitative Data

The following table summarizes the key technical specifications for **15(S)-HETE-d8**.

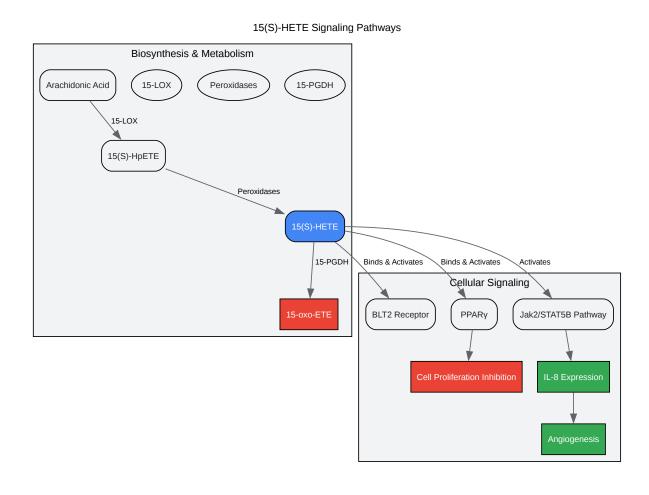
Property	Value
Formal Name	15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic- 5,6,8,9,11,12,14,15-d8 acid
CAS Number	84807-87-4
Molecular Formula	C20H24D8O3
Formula Weight	328.5
Purity	≥99% deuterated forms (d1-d8)
Formulation	A solution in acetonitrile
λтах	236 nm

Data sourced from Cayman Chemical and Santa Cruz Biotechnology.

Signaling Pathways of 15(S)-HETE

15(S)-HETE exerts its biological effects through various signaling pathways. It can be further metabolized to other bioactive lipids or act on specific receptors to initiate intracellular signaling cascades.





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Caption: Biosynthesis, metabolism, and major signaling pathways of 15(S)-HETE.

Experimental ProtocolsProtocol 1: Sample Preparation and Lipid Extraction



This protocol describes the general steps for extracting eicosanoids from biological samples like plasma, cell culture media, or tissue homogenates.

- Sample Collection: Collect biological samples (e.g., 50 μ L of plasma, 500 μ L of cell homogenate) and place them in a clean glass tube.
- Internal Standard Spiking: Add a known amount of **15(S)-HETE-d8** (e.g., 1 ng in 100 μL of ethanol) to each sample and to the calibration standards. It is crucial to add the internal standard at the earliest stage to account for any subsequent sample loss.
- Protein Precipitation (for plasma/serum): Add 4 volumes of cold methanol to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.
- Solid-Phase Extraction (SPE):
 - Condition an SPE column (e.g., Strata-X) with 2 mL of methanol followed by 2 mL of water.
 - Load the sample onto the column.
 - Wash the column with 1 mL of 10% methanol to remove impurities.
 - Elute the eicosanoids with 1 mL of methanol.
- Drying and Reconstitution:
 - Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in a small volume (e.g., 100 μL) of the initial LC mobile phase (e.g., water:acetonitrile:formic acid 63:37:0.02, v/v/v) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for 15(S)-HETE Quantification

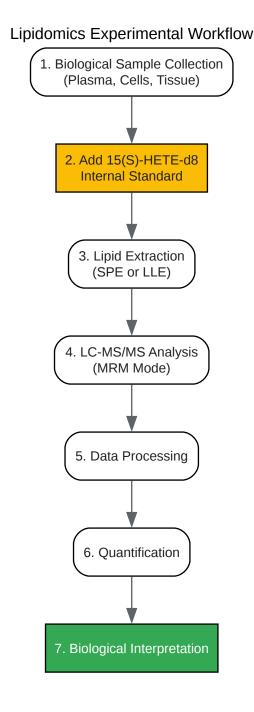
This protocol outlines a typical method for separating and detecting 15(S)-HETE and **15(S)-HETE-d8** using UPLC-MS/MS.

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.



- LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm particle size).
- Mobile Phase A: Water with 0.02% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).
- Flow Rate: 0.3 mL/min.
- Gradient: A linear gradient from 30% B to 90% B over approximately 15-20 minutes.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 15(S)-HETE: Precursor ion (m/z) 319.2 → Product ion (m/z) 219.2
 - **15(S)-HETE-d8**: Precursor ion (m/z) 327.2 → Product ion (m/z) 226.2 (Note: Exact m/z values may vary slightly depending on the instrument and calibration.)





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Caption: General experimental workflow for quantitative lipidomics using an internal standard.

Protocol 3: Data Analysis and Quantification

• Peak Integration: Integrate the peak areas for both the endogenous 15(S)-HETE and the internal standard **15(S)-HETE-d8** MRM transitions using the instrument's software.



- Calibration Curve: Prepare a series of calibration standards with known concentrations of non-deuterated 15(S)-HETE and a fixed concentration of 15(S)-HETE-d8.
- Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
- Linear Regression: Plot the peak area ratio against the concentration of the standards to generate a calibration curve.
- Quantification: Use the peak area ratio from the unknown samples and the linear regression equation from the calibration curve to determine the concentration of 15(S)-HETE in the original sample.

Calibration Standards Known [15(S)-HETE] Fixed [15(S)-HETE-d8] Unknown Samples Unknown [15(S)-HETE] Fixed [15(S)-HETE-d8] Generate Calibration Curve (Ratio vs. Concentration) Calculate Peak Area Ratio (Analyte / IS) Determine Unknown Concentration

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